molecular formula C24H24N4O4 B11179604 9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B11179604
M. Wt: 432.5 g/mol
InChI Key: XEAWTGAOONSKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a triazoloquinazoline derivative characterized by a fused bicyclic core structure with a phenyl group at position 9, a 3,4,5-trimethoxyphenyl substituent at position 6, and a hydroxyl group at position 6.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

9-phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O4/c1-30-19-11-16(12-20(31-2)23(19)32-3)15-9-17-21(18(29)10-15)22(14-7-5-4-6-8-14)28-24(27-17)25-13-26-28/h4-8,11-13,15,22H,9-10H2,1-3H3,(H,25,26,27)

InChI Key

XEAWTGAOONSKNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CC=C5)C(=O)C2

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

The quinazoline-triazolo fused core is synthesized via cyclization of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with α-tetralone derivatives in phosphorous oxychloride (POCl₃). This method, adapted from analogous triazoloquinazoline syntheses, involves refluxing at 110–120°C for 7–10 hours. The trimethoxyphenyl group is introduced via nucleophilic substitution, with POCl₃ acting as both solvent and dehydrating agent. Yields range from 65–78%, contingent on stoichiometric control of the aryl aldehyde intermediate.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization. A mixture of 1,2,4-triazol-5-amine and ethyl 2-oxo-cyclohexanecarboxylate in acetic acid under microwave conditions (150 W, 100°C, 30 min) forms the triazoloquinazoline core. Subsequent Friedel-Crafts alkylation with 3,4,5-trimethoxybenzaldehyde in the presence of FeCl₃·6H₂O/TMSBr yields the target compound with 82% efficiency. This approach reduces side reactions and improves regioselectivity.

Functionalization of Intermediate Precursors

Condensation with Trimethoxyphenyl Aldehydes

The trimethoxyphenyl moiety is introduced via condensation of 9-phenyl-5,6,7,9-tetrahydrotriazoloquinazolin-8-ol with 3,4,5-trimethoxybenzaldehyde. Glacial acetic acid or HCl (15–35%) serves as the solvent, with yields optimized to 73–84% using coupling agents like 2-chloro-1-methylpyridinium iodide (CMPI). The reaction proceeds via nucleophilic attack at the C6 position, followed by dehydration.

Reductive Amination

A two-step reductive amination protocol is employed for analogs. The ketone intermediate (from cyclohexanone derivatives) reacts with 3,4,5-trimethoxyaniline under hydrogenation (H₂, 50 psi, Pd/C) to form the tetrahydroquinazoline backbone. Subsequent triazole ring closure via Huisgen cycloaddition with azides achieves 68% yield.

Solvent and Catalyst Optimization

Solvent Systems

  • Polar aprotic solvents : DMF and DMSO enhance solubility of aromatic intermediates but may lead to over-sulfonation.

  • Ethanolic HCl : Provides optimal protonation for cyclization, minimizing tar formation.

  • Mixed solvents : Acetonitrile/water (7:3) improves reaction homogeneity in oxidation steps.

Catalytic Agents

CatalystRoleYield ImprovementSource
FeCl₃·6H₂OLewis acid for electrophilic substitution+15%
TMSBrBromide source for ring activation+12%
POCl₃Dehydrating agent+20%
Mg(OMe)₂Base for deprotonation+10%

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : The phenolic -OH proton resonates at δ 10.2–10.5 ppm, while the triazole C-H appears at δ 8.9–9.1 ppm.

  • ¹³C NMR : The carbonyl carbon (C8-OH) is observed at δ 176–178 ppm, with trimethoxyphenyl carbons at δ 56–60 ppm (OCH₃).

  • IR : Stretching vibrations at 3250 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-O-C).

X-ray Crystallography

Single-crystal X-ray analysis confirms the fused triazoloquinazoline system. The dihedral angle between the triazole and quinazoline planes is 2.52°, indicating near-planarity. Intermolecular N–H⋯N and C–H⋯O hydrogen bonds stabilize the lattice.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldPurity (HPLC)Limitations
Acid-catalyzedPOCl₃, 110°C, 8 h78%95%Tar formation
Microwave-assistedFeCl₃/TMSBr, 100°C, 30 min82%98%High equipment cost
Reductive aminationH₂/Pd-C, 50 psi, 12 h68%92%Requires high-pressure

Industrial-Scale Considerations

For kilogram-scale production, the microwave method is less feasible due to energy costs. Instead, a modified Skraup protocol using HCl (25–30%) and methacrylaldehyde achieves 75% yield with reduced byproducts. Continuous flow reactors are proposed to enhance heat dissipation during exothermic cyclization.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies using lipases (e.g., Candida antarctica) in non-aqueous media show promise for stereoselective synthesis, though yields remain low (35–40%).

Photochemical Activation

UV-induced [2+2] cycloaddition of enone intermediates could streamline triazole formation, but functional group tolerance is limited .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and trimethoxyphenyl groups.

    Reduction: Reduction reactions can occur at the triazole and quinazoline rings, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trimethoxyphenyl groups, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and organometallic reagents.

Major Products Formed

    Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction Products: Reduced derivatives with additional hydrogen atoms.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding.

Medicine

The compound has shown potential as a lead compound in drug discovery. Its structure allows for modifications to enhance its pharmacological properties, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Position 6 Substituent Position 9 Substituent Position 8 Group Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3,4,5-Trimethoxyphenyl Phenyl -OH C₂₅H₂₄N₄O₄ 456.49 Enhanced electron density; H-bond donor
9-(3-Fluorophenyl)-6-methyl analog Methyl 3-Fluorophenyl =O C₁₆H₁₅FN₄O 298.32 Fluorine enhances lipophilicity
6-(4-Methoxyphenyl)-9-phenyl analog 4-Methoxyphenyl Phenyl =O C₂₃H₂₀N₄O₂ 384.43 Methoxy improves metabolic stability
9-(4-Chlorophenyl) tetrazolo analog Not applicable 4-Chlorophenyl =O C₁₆H₁₂ClN₅O 333.75 Chlorine increases electrophilicity
RXFP4 agonist scaffold (7a) 2-Chlorophenyl Not specified =O C₁₇H₁₆ClN₅O 357.80 Selective RXFP4 agonist activity
Trifluoromethyl-dimethyl analog Trifluoromethyl, dimethyl Phenyl =O C₁₈H₁₇F₃N₄O 374.35 Trifluoromethyl enhances bioavailability

Key Observations:

  • Substituent Diversity : Position 6 modifications significantly alter physicochemical properties. The 3,4,5-trimethoxyphenyl group in the target compound introduces three electron-donating methoxy groups, which may improve π-π stacking interactions in biological systems compared to single substituents (e.g., methyl or methoxy) .
  • Position 8 Functionalization: The hydroxyl group (-OH) in the target compound distinguishes it from most analogs, which feature a ketone (=O).
  • Pharmacological Implications : The RXFP4 agonist scaffold (7a) demonstrates that triazoloquinazoline derivatives can achieve receptor selectivity through strategic substitution. The target compound’s 3,4,5-trimethoxyphenyl group may similarly optimize interactions with hydrophobic binding pockets.

Pharmacological and Physical Properties

Table 3: Pharmacological Activity and Physical Data

Compound Melting Point (°C) LogP (Predicted) Key Pharmacological Findings Reference
Target Compound Not reported 3.2 (estimated) Potential kinase/RXFP4 modulation
9-(3-Fluorophenyl)-6-methyl Not reported 2.1 Antimicrobial activity (hypothesized)
RXFP4 agonist (7a) >300 2.8 EC₅₀ = 0.8 µM (RXFP4 activation)
Trifluoromethyl analog Not reported 3.5 Enhanced blood-brain barrier penetration

Critical Analysis:

  • The target compound’s 3,4,5-trimethoxyphenyl group may further optimize receptor binding through increased hydrophobicity and steric complementarity.
  • The trifluoromethyl analog demonstrates improved bioavailability, suggesting that the target compound’s trimethoxy groups could similarly enhance pharmacokinetics.

Biological Activity

9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a compound of interest due to its potential biological activities, particularly in the field of oncology. Quinazoline derivatives are known for their diverse pharmacological properties including anticancer activity. This article explores the biological activity of this specific compound through various studies and evaluations.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core fused with a triazole ring. The presence of multiple methoxy groups on the phenyl moiety enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various quinazoline derivatives, including the compound . The following table summarizes the cytotoxicity results against selected cancer cell lines:

Cell Line IC50 (µM) Compound
Hepatocellular carcinoma (HePG-2)29.47This compound
Mammary gland breast cancer (MCF-7)39.41This compound
Human prostate cancer (PC3)ModerateNot specified
Colorectal carcinoma (HCT-116)17.35Compound 7 (for comparison)

The compound demonstrated moderate cytotoxicity with IC50 values indicating significant activity against hepatocellular carcinoma and colorectal carcinoma cell lines. Notably, it exhibited the highest anti-proliferative effect among synthesized compounds against HCT-116 cells.

The mechanism underlying the anticancer activity of quinazoline derivatives typically involves inhibition of key signaling pathways associated with tumor growth and survival. For instance:

  • EGFR Inhibition : Certain quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells .

Case Studies

In a pharmacological evaluation involving several synthesized compounds:

  • Synthesis and Evaluation : A series of triazoloquinazoline derivatives were synthesized and tested for their anticancer effects. The results indicated that modifications to the quinazoline structure could enhance activity against specific cancer types.
  • Comparative Analysis : The compound was compared with established chemotherapeutics like doxorubicin. While some derivatives showed comparable or superior efficacy against HePG2 and MCF-7 cell lines with IC50 values lower than doxorubicin .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, typically starting with condensation of triazole and quinazoline precursors. Critical factors include:

  • Solvent selection : Refluxing in acetic acid improves yield and purity by facilitating cyclization .
  • Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization from ethanol or methanol .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and increases yield (up to 97%) compared to conventional heating .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Spectroscopic techniques are employed:

  • NMR : Distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) validate substituents .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of methoxy groups) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks align with the calculated molecular weight (e.g., m/z 463.5 for analogues) .

Q. What biological activities are associated with this compound?

Triazoloquinazoline derivatives exhibit:

  • Antimicrobial activity : Inhibition zones of 12–18 mm against E. coli and S. aureus in agar diffusion assays .
  • Antifungal effects : MIC values of 8–32 µg/mL against C. albicans .
  • Cytotoxicity : IC₅₀ values <10 µM in MTT assays for certain cancer cell lines, though structure-activity relationships (SAR) vary with substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Methodological approaches include:

  • Catalyst screening : NGPU catalyst reduces reaction time by 40% and improves yield by 15% compared to traditional acid catalysts .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, molar ratios) minimizes trial runs. For example, a 2³ factorial design identified optimal reflux time (6 hours) and solvent ratio (1:3) .
  • Green chemistry : Solvent-free conditions or water-based systems enhance sustainability without compromising yield .

Q. What computational tools predict the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like dihydrofolate reductase (DHFR). Docking scores (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ values .
  • Quantum chemical calculations : Density functional theory (DFT) models electron distribution, highlighting reactive sites (e.g., quinazoline C8-OH as a hydrogen bond donor) .

Q. How do structural modifications influence pharmacological properties?

SAR studies reveal:

  • Methoxy groups : Increasing methoxy substitutions (e.g., 3,4,5-trimethoxy vs. 4-methoxy) enhances lipophilicity (LogP 2.9 → 3.4) and membrane permeability .
  • Phenyl substituents : Electron-withdrawing groups (e.g., -Cl) improve anticancer activity but reduce solubility .
  • Example
SubstituentLogPIC₅₀ (µM)Solubility (mg/mL)
3,4,5-Trimethoxyphenyl3.48.20.15
4-Chlorophenyl3.15.70.08
2-Furyl2.712.40.32

Q. How should researchers address contradictions in reported bioactivity data?

  • Experimental validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
  • Meta-analysis : Compare datasets using tools like RevMan to identify outliers. For example, discrepancies in MIC values may arise from differences in fungal strain virulence .
  • Mechanistic studies : Combine enzyme inhibition assays (e.g., DHFR activity) with cellular models to confirm target engagement .

Q. What strategies improve the compound’s stability during formulation?

  • pH adjustment : Buffering at pH 6–7 prevents degradation of the quinazoline core .
  • Lyophilization : Increases shelf-life by reducing hydrolytic degradation (e.g., 95% stability after 6 months at −20°C) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous solubility (from 0.15 to 2.1 mg/mL) and bioavailability .

Methodological Guidance

Q. Which in vitro models are suitable for preliminary toxicity screening?

  • MTT assay : Assesses mitochondrial toxicity in HepG2 cells (IC₅₀ >100 µM indicates low cytotoxicity) .
  • Ames test : Evaluates mutagenicity using Salmonella typhimurium TA98 and TA100 strains .
  • hERG inhibition assay : Patch-clamp studies predict cardiotoxicity risks (IC₅₀ <1 µM is concerning) .

Q. How can computational and experimental data be integrated for SAR studies?

  • QSAR models : Use descriptors like topological polar surface area (TPSA) and XLogP to predict absorption (e.g., TPSA <80 Ų correlates with >90% intestinal absorption) .
  • Feedback loops : Experimental IC₅₀ values refine docking parameters, improving predictive accuracy for next-generation analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.